Dehydro Aripiprazole-d8 Hydrochloride
Overview
Description
Dehydro Aripiprazole-d8 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of Dehydro Aripiprazole, which is an active metabolite of Aripiprazole, an atypical antipsychotic medication. The compound is often utilized in analytical and bioanalytical studies to understand the pharmacokinetics and pharmacodynamics of Aripiprazole and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Aripiprazole-d8 Hydrochloride involves the deuteration of Dehydro AripiprazoleThese reactions often involve the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the reactions efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dehydro Aripiprazole-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds .
Scientific Research Applications
Dehydro Aripiprazole-d8 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Aripiprazole and its metabolites.
Biology: The compound is used in bioanalytical studies to understand the metabolic pathways and interactions of Aripiprazole in biological systems.
Medicine: It is utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Aripiprazole and its metabolites.
Industry: The compound is used in the development and quality control of pharmaceutical products containing Aripiprazole
Mechanism of Action
Dehydro Aripiprazole-d8 Hydrochloride exerts its effects through its interaction with various molecular targets. The compound functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound, used as an atypical antipsychotic.
Dehydro Aripiprazole: The non-deuterated form of Dehydro Aripiprazole-d8 Hydrochloride.
Other Atypical Antipsychotics: Compounds like Risperidone, Olanzapine, and Quetiapine, which have similar therapeutic uses but different pharmacological profiles
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies. This makes it a valuable tool in understanding the pharmacokinetics and pharmacodynamics of Aripiprazole and its metabolites .
Properties
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H/i11D2,12D2,13D2,14D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHINIXYQSLAI-USILMEKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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